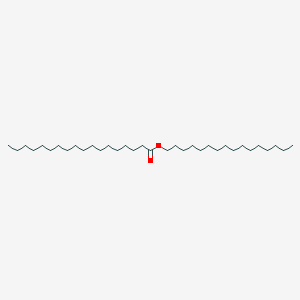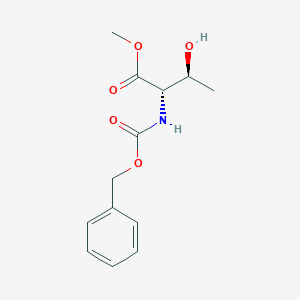
(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" often involves multi-step organic reactions, including protection-deprotection strategies for functional groups, stereoselective additions, and the formation of carbon-carbon and carbon-heteroatom bonds. For example, molecules with benzoylamino groups and methyl ester functionalities are synthesized through reactions involving carbonylation, amination, and esterification steps (Casimir et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is characterized using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography to determine the stereochemistry and confirm the identity of the synthesized compounds. Studies on related compounds provide insights into their conformation and the effects of substituents on their molecular geometry (Gebreslasie et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is influenced by its functional groups. The benzyloxycarbonyl group is a common protecting group for amines, which can be removed under certain conditions to free the amine for further reactions. The ester group can undergo hydrolysis, transesterification, or reduction to yield the corresponding alcohol. The presence of a hydroxy group also adds to the molecule's reactivity, allowing for selective transformations (Toplak et al., 1999).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and optical activity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" are determined by its molecular structure. The presence of polar functional groups like the ester and protected amino group affects its solubility in organic solvents and water. Optical activity is a result of its chiral centers, which can be analyzed using polarimetry (Nakamura et al., 1976).
Wissenschaftliche Forschungsanwendungen
Biodegradable Polymers and Biopolymers Synthesis
Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by bacteria as carbon and energy storage compounds. Among them, compounds similar to (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate could potentially serve as monomers or intermediates in the synthesis or modification of PHAs. These biopolymers have attracted significant attention for their biocompatibility and biodegradability, making them suitable for various applications, including packaging materials and medical devices (Amara, 2010); (Chai et al., 2020).
Chiral Building Blocks in Organic Synthesis
Chiral hydroxyalkanoic acids, which include molecules similar to the one , are valuable chiral building blocks in organic synthesis. They can be used to synthesize a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The chiral centers in these molecules allow for the synthesis of enantiomerically pure compounds, which is crucial in the development of drugs with specific biological activities (Yoda, 2020).
Antioxidant and Anti-inflammatory Agents
Compounds within the same class as (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate have been explored for their potential antioxidant and anti-inflammatory properties. The structure-activity relationships (SARs) of such compounds can be studied to design molecules with enhanced biological activities. These studies contribute to the development of new therapeutic agents that could mitigate oxidative stress and inflammation, which are underlying factors in numerous chronic diseases (Raut et al., 2020).
Enzymatic Studies and Biomimetic Research
The enzymatic behavior and biomimetic studies of molecules within this chemical space have provided insights into the mechanisms of bioactive molecule synthesis and degradation. Such studies can lead to the development of novel catalysts and enzymes for industrial applications, including the synthesis of complex organic molecules and the breakdown of environmental pollutants (Blain et al., 2002).
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

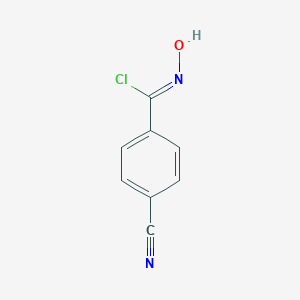
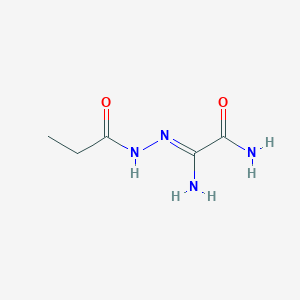

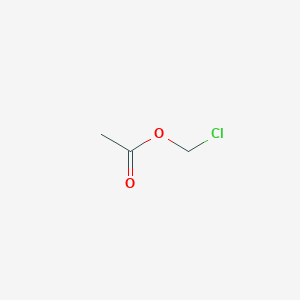
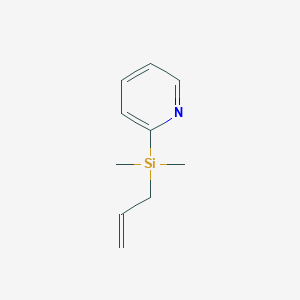

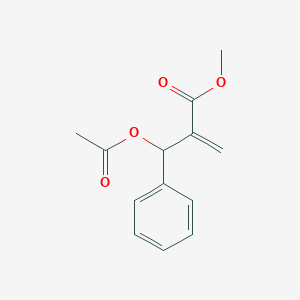
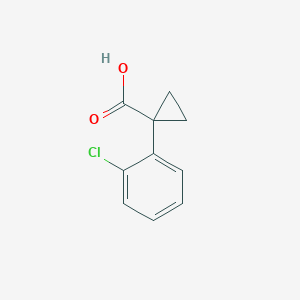
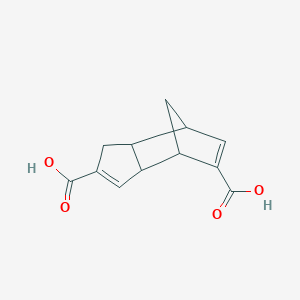
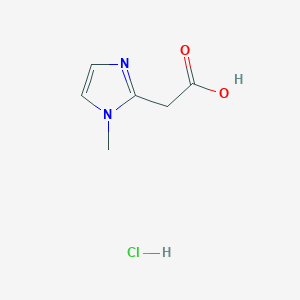
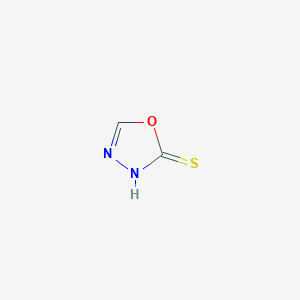
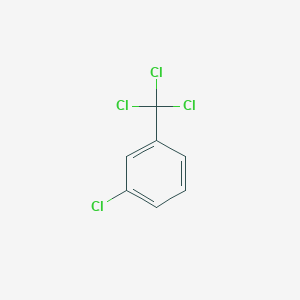
![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)
